molecular formula C7H9ClN6 B15240294 4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15240294
M. Wt: 212.64 g/mol
InChI Key: KCFIKKJZBVCWJX-UHFFFAOYSA-N
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Description

4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of both pyrazole and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications.

Properties

Molecular Formula

C7H9ClN6

Molecular Weight

212.64 g/mol

IUPAC Name

4-chloro-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C7H9ClN6/c1-13-2-5(10-12-13)3-14-4-6(8)7(9)11-14/h2,4H,3H2,1H3,(H2,9,11)

InChI Key

KCFIKKJZBVCWJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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